molecular formula C9H14FNSi B8798311 2-Fluoro-4-(trimethylsilyl)aniline

2-Fluoro-4-(trimethylsilyl)aniline

Cat. No.: B8798311
M. Wt: 183.30 g/mol
InChI Key: SRIRADNHFQTPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(trimethylsilyl)aniline (C₉H₁₃FNSi, MW: 183.3 g/mol) is a fluorinated aromatic amine featuring a trimethylsilyl (-Si(CH₃)₃) group at the para position and a fluorine atom at the ortho position relative to the amino (-NH₂) group. This compound combines the electron-donating properties of the silyl group with the electron-withdrawing nature of fluorine, creating a unique electronic environment on the benzene ring. Such structural characteristics make it valuable in organic synthesis, particularly in pharmaceutical intermediates and materials science applications, such as liquid crystals or polymers .

Properties

Molecular Formula

C9H14FNSi

Molecular Weight

183.30 g/mol

IUPAC Name

2-fluoro-4-trimethylsilylaniline

InChI

InChI=1S/C9H14FNSi/c1-12(2,3)7-4-5-9(11)8(10)6-7/h4-6H,11H2,1-3H3

InChI Key

SRIRADNHFQTPFR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)N)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares key structural and electronic features of 2-fluoro-4-(trimethylsilyl)aniline with analogous derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Electronic Effect (Ring) Key Applications References
2-Fluoro-4-(trimethylsilyl)aniline NH₂ (1), F (2), SiMe₃ (4) 183.3 Moderate electron-donating (SiMe₃) Pharmaceutical intermediates, materials science
2-Fluoro-4-(pentafluorothio)aniline NH₂ (1), F (2), S(F₅) (4) 237.16 Strongly electron-withdrawing (S(F₅)) Agrochemical research, high-stability reagents
2-Fluoro-4-(methylsulfonyl)aniline NH₂ (1), F (2), SO₂Me (4) 203.2 Strongly electron-withdrawing (SO₂Me) Organic synthesis intermediates
2-Fluoro-4-(trifluoromethylthio)aniline NH₂ (1), F (2), SCF₃ (4) 211.2 Electron-withdrawing (SCF₃) Medicinal chemistry, fluorinated building blocks
N-Methyl-4-(trimethylsilyl)aniline NMe₂ (1), SiMe₃ (4) 193.3 Electron-donating (SiMe₃) Catalysis, organometallics
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline NH₂ (1), Br (4), F (5), SiMe₃-ethynyl (2) 312.2 Electron-withdrawing (ethynyl) Click chemistry, cross-coupling reactions
Key Observations:
  • Electronic Effects : The trimethylsilyl group in the target compound donates electrons via inductive effects, slightly activating the aromatic ring. In contrast, sulfonyl (-SO₂Me) and pentafluorothio (-S(F₅)) groups strongly deactivate the ring, directing electrophilic substitutions to specific positions .
  • Derivatives like N-methyl-4-(trimethylsilyl)aniline exhibit reduced nucleophilicity due to N-methylation, limiting their utility in amine-dependent coupling reactions .
  • Fluorine Influence : The ortho-fluorine in the target compound enhances ring stability and directs substitution patterns. For example, in 2-fluoro-4-(trifluoromethylthio)aniline, the fluorine and SCF₃ groups synergistically increase lipophilicity and metabolic stability .

Physicochemical Properties

Property 2-Fluoro-4-(trimethylsilyl)aniline 2-Fluoro-4-(methylsulfonyl)aniline 2-Fluoro-4-(trifluoromethylthio)aniline
Solubility Moderate in THF, DCM High in polar aprotic solvents (DMF) High in fluorinated solvents
Thermal Stability Stable up to 200°C Decomposes above 150°C Stable up to 180°C
Lipophilicity (LogP) ~3.2 (predicted) ~1.8 ~3.5
  • The target compound’s SiMe₃ group enhances lipophilicity, making it suitable for membrane-permeable drug candidates. In contrast, sulfonyl derivatives exhibit higher polarity, favoring aqueous-phase reactions .

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